![molecular formula C11H8N2O3 B14743234 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine CAS No. 836-54-4](/img/structure/B14743234.png)
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is a heterocyclic compound that features both a furan ring and a pyridine ring. The presence of the nitro group on the furan ring and the ethenyl linkage to the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The compound is known for its potential antimicrobial properties and is a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction . The reaction conditions often require refluxing to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to yield different derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-(5-aminofuran-2-yl)ethenyl]pyridine, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Aplicaciones Científicas De Investigación
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent, particularly against drug-resistant bacteria.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitrofuran-2-yl)ethenyl]imidazole: Similar structure but with an imidazole ring instead of pyridine.
2-(5-Nitrofuran-2-yl)ethenyl]thiazole: Contains a thiazole ring, offering different chemical properties.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of various nitrofuran derivatives.
Uniqueness
2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine is unique due to its combination of a nitrofuran moiety with a pyridine ring, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for further research and development .
Propiedades
Número CAS |
836-54-4 |
|---|---|
Fórmula molecular |
C11H8N2O3 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-[2-(5-nitrofuran-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(16-11)5-4-9-3-1-2-8-12-9/h1-8H |
Clave InChI |
UOTSAQPFDWQWME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


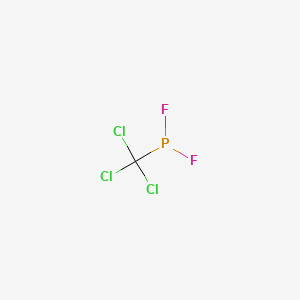
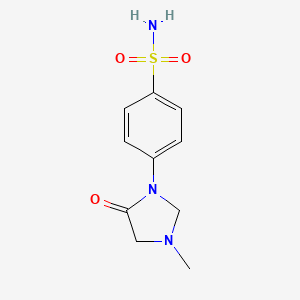
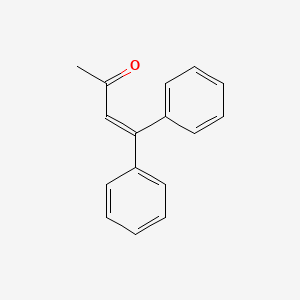

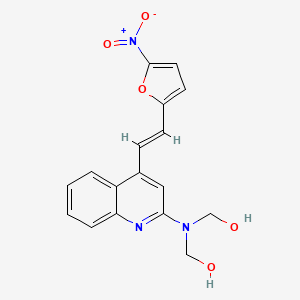

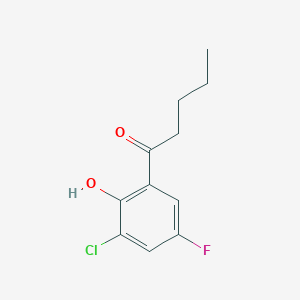
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
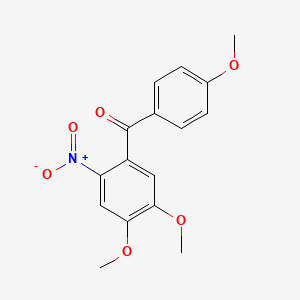
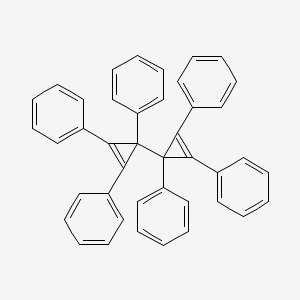

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
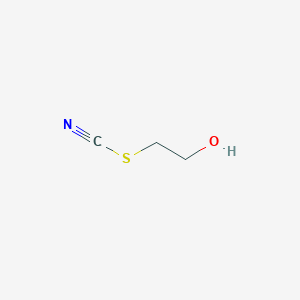
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
